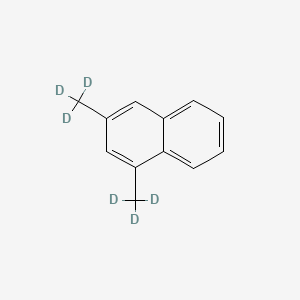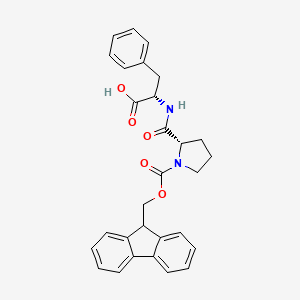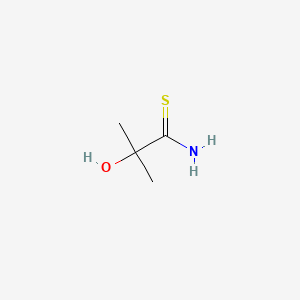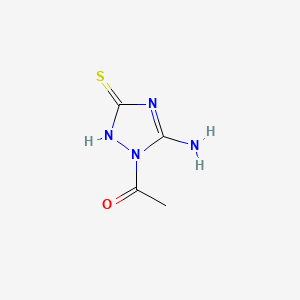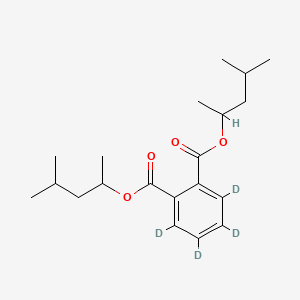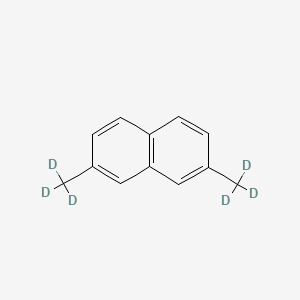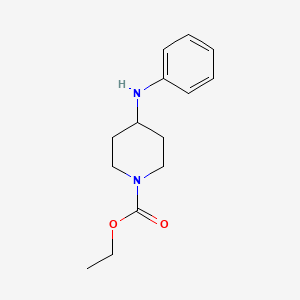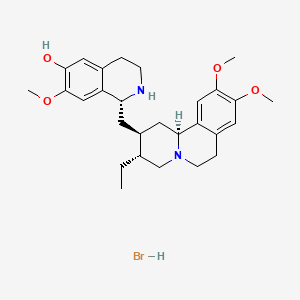
Amoxicillin Trimer Trisodium Salt (>90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin Trimer Trisodium Salt is an antibiotic drug used to treat bacterial infections in humans . It is derived from penicillin and belongs to the group of medications known as aminopenicillins . The trimer trisodium salt form of amoxicillin is highly soluble in water, making it easy to administer orally or through intravenous injection . It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, and Haemophilus influenzae .
Synthesis Analysis
The synthesis of Amoxicillin Trimer Trisodium Salt involves a batch enzymatic process . Dynamic modelling and optimisation of the batch enzymatic synthesis of amoxicillin have been implemented . The theoretical results were verified by liquid chromatograph-mass spectrometry (LC-MS) analysis .Molecular Structure Analysis
Amoxicillin Trimer Trisodium Salt is a trisodium salt of amoxicillin trimer, containing three molecules of amoxicillin joined together by peptide bonds . The molecular weight is 1096.2 g/mol .Chemical Reactions Analysis
Amoxicillin Trimer Trisodium Salt undergoes dimerization reactions . The structures of dimer and trimer of amoxicillin have been reported in European Pharmacopoeia (EP 8.0) and United States Pharmacopoeia (USP 37/NF32) .Physical And Chemical Properties Analysis
Amoxicillin Trimer Trisodium Salt is a white to off-white powder . It has a pKa value of 2.5 and 7.5, and a solubility of 50 mg/mL in water at room temperature .Scientific Research Applications
Antibiotics in the Aquatic Environment
Recent research highlights the widespread use of antibiotics, including amoxicillin, for human and animal disease treatment. These compounds often enter aquatic environments through various pathways, impacting non-target species and ecosystems. Studies have shown that antibiotics can affect cyanobacteria significantly, underlining the ecological risks posed by antibiotic pollution. Efforts to understand the chronic effects of antibiotics on aquatic organisms are ongoing, emphasizing the importance of developing safer and more sustainable antibiotic practices (Kovaláková et al., 2020).
Analytical Methods for Amoxicillin
The importance of amoxicillin in treating bacterial infections necessitates robust analytical methods for its identification and quantification, ensuring product quality and patient safety. Traditional methods often involve the use of hazardous solvents, prompting a shift towards greener, environmentally friendly techniques. This transition aligns with the broader goal of reducing the environmental impact of pharmaceutical analysis, highlighting a key area of research and development in the field (de Marco et al., 2017).
Environmental Impact of Antibiotic Residues
The environmental release of antibiotic residues, including amoxicillin, through livestock manure poses significant risks. These residues can affect microbial communities, promote antibiotic resistance, and impact soil and water quality. Research in this area focuses on understanding the scale of the problem and developing strategies to mitigate the environmental footprint of veterinary antibiotics (Menz et al., 2019).
Penetration of Antibiotics into Bone and Joints
The treatment of bone and joint infections requires antibiotics that can effectively penetrate these tissues. Studies have evaluated the penetration capabilities of various antibiotics, including amoxicillin, into bone and joint spaces. Such research is critical for developing effective treatments for osteomyelitis and septic arthritis, with a focus on optimizing antibiotic selection based on tissue penetration and activity against common pathogens (Thabit et al., 2019).
Mechanism of Action
- Role : It inhibits penicillin-binding proteins (PBPs), specifically PBPs involved in glycosyltransferase and transpeptidase reactions. These enzymes are crucial for cross-linking D-alanine and D-aspartic acid in bacterial cell walls, which provides structural integrity. By interfering with PBPs, amoxicillin disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Target of Action
Future Directions
Amoxicillin Trimer Trisodium Salt continues to be a widely utilized beta-lactam antimicrobial drug . It is used to treat many different types of infection caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Future research may focus on developing environmental-friendly techniques for its synthesis and analysis , as well as strategies to combat antibiotic resistance .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Amoxicillin Trimer Trisodium Salt involves the reaction of Amoxicillin with Sodium Hydroxide and subsequent precipitation with Trisodium Citrate.", "Starting Materials": ["Amoxicillin", "Sodium Hydroxide", "Trisodium Citrate"], "Reaction": [ "Step 1: Dissolve Amoxicillin in water", "Step 2: Add Sodium Hydroxide to the solution and stir", "Step 3: Heat the solution to 60-70°C for 2-3 hours", "Step 4: Cool the solution and adjust the pH to 7-8 using Sodium Hydroxide", "Step 5: Add Trisodium Citrate to the solution and stir for 1 hour", "Step 6: Filter the solution and wash the precipitate with water", "Step 7: Dry the precipitate at 60-70°C to obtain Amoxicillin Trimer Trisodium Salt (>90% purity)" ] } | |
CAS RN |
94703-34-1 |
Product Name |
Amoxicillin Trimer Trisodium Salt (>90per cent) |
Molecular Formula |
C48H57N9Na3O15S3 |
Molecular Weight |
1165.181 |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |
InChI Key |
HYCIAAAEDUARCI-XWQMZCRMSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |
synonyms |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



